molecular formula C7H11NO B1274202 5-Methyl-3-oxohexanenitrile CAS No. 64373-43-9

5-Methyl-3-oxohexanenitrile

Cat. No.: B1274202
CAS No.: 64373-43-9
M. Wt: 125.17 g/mol
InChI Key: MWTCJTAGNBZWSO-UHFFFAOYSA-N
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Description

5-Methyl-3-oxohexanenitrile is an organic compound with the molecular formula C7H11NO. It is a dialkylamino compound that has been used as a reagent in organic chemistry. This compound is known for its tautomeric nature, existing as both an amide and an isoxazole .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-3-oxohexanenitrile typically involves the reaction of a suitable precursor with a nitrile group. One common method is the reaction of 5-methyl-3-oxohexanoic acid with a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which is then reacted with sodium cyanide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Methyl-3-oxohexanenitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-oxohexanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological effects .

Comparison with Similar Compounds

  • 5-Methyl-3-oxohexanoic acid
  • 5-Methyl-3-oxohexanamide
  • 5-Methyl-3-oxohexanone

Comparison: 5-Methyl-3-oxohexanenitrile is unique due to its nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The presence of the nitrile group allows for a wider range of chemical transformations and applications in synthesis and research .

Properties

IUPAC Name

5-methyl-3-oxohexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-6(2)5-7(9)3-4-8/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTCJTAGNBZWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388757
Record name 5-methyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64373-43-9
Record name 5-methyl-3-oxohexanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-3-oxohexanenitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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